4-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Description
4-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, also known as MS-245, is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. MS-245 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Chemical Synthesis and Drug Design
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, such as those derived from similar structural motifs to "4-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide," play a crucial role in the stereoselective synthesis of amines and their derivatives. They are instrumental in asymmetric N-heterocycle synthesis, offering access to structurally diverse piperidines, pyrrolidines, and azetidines, which are key structures in many natural products and therapeutic compounds (Philip et al., 2020).
Pharmacological Applications
Prokinetic Agents in Gastrointestinal Motility Disorders
Compounds related to "this compound," such as cisapride, a substituted piperidinyl benzamide, have been used as prokinetic agents to facilitate or restore motility across the gastrointestinal tract. Their mechanism involves enhancing acetylcholine release in the myenteric plexus, showcasing the therapeutic potential of such structures in treating motility disorders (McCallum et al., 1988; Wiseman & Faulds, 1994).
DNA Interaction and Drug Delivery
DNA Minor Groove Binders
Analogs structurally related to the mentioned compound have been investigated for their ability to bind to the minor groove of double-stranded DNA, specifically targeting AT-rich sequences. This property is essential for developing fluorescent DNA stains and potential anticancer agents, demonstrating the compound's relevance in biochemistry and drug design (Issar & Kakkar, 2013).
Water Treatment and Biofouling Prevention
Non-oxidizing Biocides in Reverse Osmosis Systems
Research into non-oxidizing biocides, including compounds with functionalities similar to "this compound," highlights their potential in preventing biofouling in polyamide membrane systems used in reverse osmosis water treatment. This application underlines the importance of such compounds in enhancing the sustainability of water supply technologies (Da-Silva-Correa et al., 2022).
properties
IUPAC Name |
4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-3-5-14(6-4-12)15(18)16-11-13-7-9-17(10-8-13)21(2,19)20/h3-6,13H,7-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSXRRKVMVHUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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